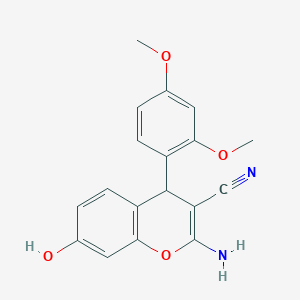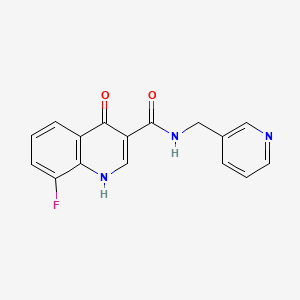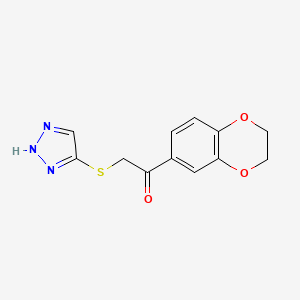![molecular formula C22H22FN3O3 B11051052 1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11051052.png)
1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylacetyl-substituted piperazine, and a dihydropyrrole-2,5-dione core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Fluorophenyl Intermediate: : The synthesis begins with the introduction of a fluorine atom to a phenyl ring, forming a 4-fluorophenyl intermediate. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide.
-
Synthesis of the Piperazine Derivative: : The next step involves the preparation of the piperazine derivative. This is typically done by reacting piperazine with phenylacetyl chloride under basic conditions to form the phenylacetyl-substituted piperazine.
-
Cyclization to Form the Dihydropyrrole-2,5-dione Core: : The final step involves the cyclization of the fluorophenyl intermediate with the piperazine derivative. This can be achieved through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride or thionyl chloride, to form the dihydropyrrole-2,5-dione core.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors. It is investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
-
Biological Research: : The compound is used as a tool in biological research to study cellular processes and molecular interactions. Its unique structure allows it to act as a probe for investigating the mechanisms of action of various biological pathways.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: : This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine may alter the compound’s reactivity and biological activity.
-
1-(4-Methylphenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: : This compound has a methyl group on the phenyl ring. The methyl group may affect the compound’s solubility and interaction with biological targets.
-
1-(4-Nitrophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione: : This compound has a nitro group on the phenyl ring. The nitro group may influence the compound’s electronic properties and reactivity.
The uniqueness of 1-(4-Fluorophenyl)-3-[4-(2-Phenylacetyl)piperazino]dihydro-1H-pyrrole-2,5-dione lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(2-phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22FN3O3/c23-17-6-8-18(9-7-17)26-21(28)15-19(22(26)29)24-10-12-25(13-11-24)20(27)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
InChI Key |
MLCCHQXMOISTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11051012.png)

![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)

![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)
